molecular formula C12H14N4O2S B12837044 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide

Cat. No.: B12837044
M. Wt: 278.33 g/mol
InChI Key: JSHGAEYLRXSUOO-UHFFFAOYSA-N
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Description

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide typically involves the reaction of 5-mercapto-4-methyl-4H-[1,2,4]triazole with 2-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Mercapto-4-phenyl-4H-1,2,4-triazole
  • 5-Mercapto-4-methyl-4H-1,2,4-triazole
  • 5-Mercapto-4-ethyl-4H-1,2,4-triazole

Uniqueness

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C12H14N4O2S/c1-16-10(14-15-12(16)19)7-11(17)13-8-5-3-4-6-9(8)18-2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,19)

InChI Key

JSHGAEYLRXSUOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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